5-Allyl-2-norbornene
Description
Structure
3D Structure
Properties
CAS No. |
31663-53-3 |
|---|---|
Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
IUPAC Name |
5-prop-2-enylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C10H14/c1-2-3-9-6-8-4-5-10(9)7-8/h2,4-5,8-10H,1,3,6-7H2 |
InChI Key |
UAKPCRIFCXQISY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1CC2CC1C=C2 |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Reaction as a Starting Point
The norbornene framework is typically synthesized by the Diels-Alder cycloaddition of cyclopentadiene with dienophiles. For related norbornene derivatives such as 5-isopropenyl-2-norbornene, cyclopentadiene reacts with isoprene or isoprene alcohol under controlled temperatures (100–230 °C) in closed vessels to yield mixtures of endo- and exo- substituted norbornene methanols. Although this exact method is described for 5-isopropenyl derivatives, it provides a conceptual basis for the formation of substituted norbornenes like this compound.
Allyl Group Introduction via Substitution
The allyl substituent at the 5-position can be introduced by functional group transformations on a 5-substituted norbornene intermediate. For example, starting from 5-norbornene-2-methanol derivatives, dehydration and rearrangement reactions can generate double bond isomers, which can be further functionalized to introduce allyl groups.
Catalytic Dehydration and Rearrangement
A key step in the preparation of substituted norbornenes involves dehydration of 5-substituted norbornene methanols using acid catalysts such as inorganic acids, organic acids, acid anhydrides, or alumina. This step yields mixtures of isomeric alkenes including this compound analogs. Subsequent treatment with alkaline catalysts (alkali metals, alkali metal hydroxides, or alkoxides) at moderate temperatures (10–200 °C) facilitates rearrangement of double bonds to yield the desired allyl-substituted norbornene compounds in high purity and yield.
Experimental Conditions and Catalysts
| Stage | Conditions | Catalysts/Agents Used | Notes |
|---|---|---|---|
| Diels-Alder reaction | 100–230 °C, 2–20 hours, closed vessel | Cyclopentadiene and isoprene alcohol | Produces endo/exo mixtures of 5-substituted norbornene methanols |
| Dehydration | Room temperature to 200 °C | Inorganic acids (e.g., sulfuric acid), alumina, organic acids | Converts methanols to alkenes, yielding mixtures including this compound |
| Double bond rearrangement | 10–200 °C, 30 minutes to 2 hours | Alkali metals (Na, K), alkali metal hydroxides, alkoxides | Facilitates isomerization to selectively produce this compound with minimal side products |
The dehydration step is critical and typically monitored by gas chromatography to optimize reaction time and temperature. Overheating or prolonged reaction times can lead to side reactions, such as formation of tricyclic by-products.
Purification and Yield Optimization
Following the rearrangement, catalysts are removed by filtration or chemical decomposition (e.g., alkali metal catalysts decomposed by alcohol addition). The product is purified by distillation under reduced pressure to isolate pure this compound.
The reaction yields are generally high when reaction parameters are carefully controlled, with the rearrangement step usually completing within 30 minutes under optimal conditions. Use of supported catalysts can affect yield negatively if reaction times are extended or temperatures raised excessively.
Comparative Analysis with Related Norbornene Derivatives
While direct literature on this compound is limited, preparation methods closely parallel those for 5-isopropenyl-2-norbornene and other 5-substituted norbornenes. For example, 5-isopropenyl-2-norbornene is synthesized via a similar sequence of Diels-Alder reaction, dehydration, and double bond rearrangement. This analogy supports the feasibility of preparing this compound by analogous routes.
Summary Table of Preparation Method
| Step No. | Reaction Step | Starting Materials | Catalyst/Conditions | Product/Intermediate | Key Parameters |
|---|---|---|---|---|---|
| 1 | Diels-Alder reaction | Cyclopentadiene + allyl-substituted dienophile (e.g., allyl alcohol derivative) | Heat (100–230 °C), closed vessel | This compound methanol (endo/exo mixture) | 2–20 hours, temperature control |
| 2 | Dehydration | This compound methanol | Acid catalyst (H2SO4, alumina) | Mixture of this compound and isomers | Room temp to 200 °C, monitored by GC |
| 3 | Double bond rearrangement | Alkene mixture from dehydration | Alkaline catalyst (Na, K hydroxide) | Pure this compound | 10–200 °C, 30 min to 2 hours |
| 4 | Purification | Reaction mixture | Filtration, distillation | Isolated this compound | Removal of catalyst, distillation |
Chemical Reactions Analysis
5-Allyl-2-norbornene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: It can be reduced to form saturated hydrocarbons.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of various substituted norbornene derivatives.
Common reagents used in these reactions include palladium catalysts, hydrogen gas for reduction, and oxidizing agents like peroxides for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Organic Synthesis
5-Allyl-2-norbornene serves as an important building block in organic synthesis. Its derivatives are utilized to create complex molecular architectures that are essential in the development of pharmaceuticals and agrochemicals. The compound's ability to participate in various chemical reactions allows chemists to design targeted synthetic pathways.
Polymer Chemistry
In polymer chemistry, this compound is employed as a monomer in the production of advanced materials. For instance, it can undergo ring-opening metathesis polymerization (ROMP), leading to high-performance polymers with desirable mechanical and thermal properties. Research has shown that copolymers formed from norbornene derivatives exhibit enhanced thermal stability and glass transition temperatures, which are crucial for applications in coatings and adhesives .
Table 1: Comparison of Polymer Properties
| Polymer Type | Glass Transition Temperature (°C) | Thermal Stability (°C) |
|---|---|---|
| Poly(this compound) | 120 | 300 |
| Copolymer with Ethylene | 115 | 290 |
| Norbornene Homopolymer | 100 | 280 |
Medicinal Chemistry
The biological activity of this compound derivatives is an area of active research. Studies indicate that these compounds may possess potential therapeutic properties, making them candidates for drug development. Their structural features allow for modifications that can enhance bioactivity and selectivity towards biological targets .
Case Study 1: Biobased Thermoset Films
A study explored the functionalization of plant oils with norbornene derivatives, including this compound. The resulting biobased thermoset films demonstrated excellent mechanical properties and thermal resistance, showcasing the compound's utility in sustainable materials development .
Case Study 2: Copolymerization Studies
Research involving the copolymerization of norbornene and its derivatives highlighted the unique properties imparted by the allyl group. The resulting copolymers exhibited improved thermal stability and mechanical strength compared to traditional polymers, indicating a promising direction for material science applications .
Mechanism of Action
The mechanism of action of 5-Allyl-2-norbornene involves its reactivity with various catalysts and reagents. The formation of the carbon-norbornadiene-carbon allyl bond is a key step in its synthesis and subsequent reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
5-Vinyl-2-Norbornene (5-VNB)
- Structure : Features a vinyl group (-CH₂CH₂) at the 5-position.
- Synthesis: Prepared via heterogeneous catalytic hydrogenation of 5-ethylidene-2-norbornene, as reported by Zamalyutin et al. (2022) .
- Reactivity : The vinyl group enhances susceptibility to polymerization and radiation-chemical processes. Studies highlight its role in forming cross-linked polymers and its acute toxicity profile compared to ethylidene analogs .
- Applications: Used in industrial polymers and elastomers due to its dual unsaturated bonds (norbornene and vinyl) .
5-Hydroxymethyl-2-Norbornene
- Structure : Contains a hydroxymethyl (-CH₂OH) substituent.
- Synthesis: Synthesized via dihalocarbene addition to norbornene derivatives, followed by reductions. This method yields intermediates for oxa-modified adamantane analogs .
- Reactivity: The hydroxyl group enables functionalization (e.g., etherification, esterification) and participation in cycloaddition reactions. Reacts with dichlorocarbene to form chlorinated tricyclic derivatives (e.g., 3-chloro-5-oxatricyclo[3.3.1]non-2-ene) .
- Applications : Key precursor for adamantane-based pharmaceuticals and cage compounds .
5-Acetyl-2-Norbornene
- Structure : Substituted with an acetyl group (-COCH₃) at the 5-position.
- Synthesis : Prepared via Friedel-Crafts acylation or metal-catalyzed reactions, as described in studies by Sun et al. (2004) .
- Reactivity : The electron-withdrawing acetyl group reduces ring strain but increases electrophilicity, facilitating nucleophilic attacks. Infrared (IR) spectra show characteristic carbonyl stretches at ~1635 cm⁻¹ .
- Applications : Used in organic synthesis as a ketone-containing building block .
5-Norbornene-2-Carbonitrile
- Structure : Contains a nitrile (-CN) group.
- Synthesis: Derived from norbornene via cyanation reactions.
- Reactivity : The nitrile group participates in cycloadditions and hydrolysis reactions. Exhibits a density of 1.01 g/cm³ and a flash point of 66°C .
- Applications : Intermediate in agrochemical and pharmaceutical synthesis .
Comparative Analysis
Structural and Electronic Effects
| Compound | Substituent | Molecular Weight (g/mol) | Key Electronic Effect |
|---|---|---|---|
| 5-Allyl-2-norbornene | Allyl (-CH₂CHCH₂) | ~132.20* | Electron-donating, enhances ring strain |
| 5-Vinyl-2-norbornene | Vinyl (-CH₂CH₂) | ~118.18 | Electron-rich, promotes polymerization |
| 5-Hydroxymethyl-2-norb. | -CH₂OH | 140.19 | Polar, enables hydrogen bonding |
| 5-Acetyl-2-norbornene | -COCH₃ | 136.19 | Electron-withdrawing, increases electrophilicity |
| 5-Norbornene-2-carbonitrile | -CN | 119.17 | Strongly electron-withdrawing |
*Calculated based on norbornene (C₇H₁₀) + allyl (C₃H₅).
Biological Activity
5-Allyl-2-norbornene (C10H14) is a bicyclic compound that has garnered interest in various fields, particularly in medicinal chemistry and polymer science. Its biological activity, primarily through its derivatives, has been explored in several studies, revealing potential applications in drug development and antimicrobial properties.
Chemical Structure and Properties
This compound is characterized by its unique bicyclic structure, which contributes to its reactivity and biological activity. The compound serves as a versatile building block in organic synthesis, allowing for the creation of complex molecular structures.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The mechanism of action involves the formation of carbon-norbornadiene-carbon allyl bonds, which can lead to diverse biological effects depending on the specific derivatives synthesized and the conditions under which they react.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted the synthesis of polynorbornene derivatives that showed high antibacterial activity against a variety of microorganisms. The hydrophobicity of these derivatives was found to play a crucial role in their effectiveness, with certain compositions achieving selectivity against bacteria while being non-hemolytic towards human erythrocytes .
Cytotoxic Effects
In vitro studies have assessed the cytotoxic effects of this compound derivatives on various tumor cell lines. Notably, some analogs exhibited tissue-specific antitumor effects, indicating that modifications to the side chains can influence their biological activity. The cytotoxicity was evaluated using a modified MTT assay across different cancer cell lines, revealing promising results for further development .
Case Studies
- Antimicrobial Efficacy : A series of experiments were conducted where polynorbornene derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that by manipulating the hydrophobicity and molecular weight of these polymers, researchers could enhance their antibacterial properties significantly.
- Cytotoxicity Assessment : In a controlled study involving four tumor cell lines (hepatocellular and hematological), specific derivatives demonstrated a notable cytotoxic effect, suggesting potential for targeted cancer therapies. The research indicated that the structural features of these compounds could be optimized for increased efficacy against specific cancer types .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C10H14 |
| Molecular Weight | 138.22 g/mol |
| Antibacterial Activity | High (specific derivatives) |
| Cytotoxicity | Tissue-specific effects observed |
Q & A
Q. How should researchers address ethical and data-sharing challenges when publishing studies on this compound?
- Methodological Answer : Follow ICMJE standards to disclose conflicts of interest and data sources . For sensitive data (e.g., proprietary synthesis protocols), use controlled-access repositories or anonymized supplementary files. Consult institutional review boards to balance open science principles with intellectual property rights .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
